1-(2,2-difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-Difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a dimethylaminophenylmethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as difluoroethyl bromide, under nucleophilic substitution conditions.
Attachment of the dimethylaminophenylmethyl group: This can be accomplished through a nucleophilic substitution reaction between the pyrazole intermediate and a dimethylaminophenylmethyl halide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl or dimethylaminophenylmethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-N-{[4-(methylamino)phenyl]methyl}-1H-pyrazol-4-amine: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, which may result in different chemical and biological properties.
1-(2,2-Difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine: The position of the amino group on the pyrazole ring is different, which can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoroethyl and dimethylaminophenylmethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18F2N4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[[4-(dimethylamino)phenyl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H18F2N4/c1-19(2)13-5-3-11(4-6-13)7-17-12-8-18-20(9-12)10-14(15)16/h3-6,8-9,14,17H,7,10H2,1-2H3 |
InChI Key |
IFVXHDICPDMRNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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